Synthesis and characterization of Methyl 6-amino-3-bromo-2-methylbenzoate
Synthesis and characterization of Methyl 6-amino-3-bromo-2-methylbenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-amino-3-bromo-2-methylbenzoate
Executive Summary
Methyl 6-amino-3-bromo-2-methylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on a benzene scaffold, offers multiple points for synthetic modification. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, a full suite of characterization protocols, and an exploration of its potential applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently replicate and adapt these methods for their specific discovery programs.
Introduction: A Versatile Scaffold for Chemical Innovation
Substituted aminobenzoic acid derivatives are foundational components in the development of novel therapeutics. They are recognized as key "building blocks" in the pharmaceutical industry, forming the core of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] The specific substitution pattern of Methyl 6-amino-3-bromo-2-methylbenzoate makes it an analogue of para-aminobenzoic acid (PABA), a class of compounds known for its broad biological activities and inclusion in over 184 commercial drugs.[3][4] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and ester groups allow for amide bond formation and other derivatizations, making this molecule a valuable intermediate for constructing complex heterocyclic systems.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the target compound is critical for its synthesis, purification, and application. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | Methyl 6-amino-3-bromo-2-methylbenzoate | - |
| CAS Number | 573692-58-7 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.08 g/mol | - |
| Appearance | Solid | |
| Boiling Point | 293.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.506 ± 0.06 g/cm³ | |
| InChI Key | FDOYATWYGLRGGF-UHFFFAOYSA-N |
Proposed Synthetic Strategy
While a specific, peer-reviewed synthesis for Methyl 6-amino-3-bromo-2-methylbenzoate is not extensively documented, a robust and logical pathway can be designed starting from its corresponding carboxylic acid, 6-amino-3-bromo-2-methylbenzoic acid.[5] The final transformation is a classic Fischer-Speier esterification, a reliable and well-understood acid-catalyzed reaction.
Rationale for Esterification
The conversion of the carboxylic acid to its methyl ester is a crucial final step. Fischer esterification is selected for its simplicity and efficiency. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This method is standard for the preparation of simple alkyl esters of aromatic acids.[6]
Synthesis Workflow Diagram
The overall process, from the key intermediate to the final product and its subsequent confirmation, is outlined below.
Caption: Workflow for the synthesis and confirmation of the target compound.
Experimental Protocol: Synthesis
This protocol details the esterification of 6-amino-3-bromo-2-methylbenzoic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
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6-amino-3-bromo-2-methylbenzoic acid (1.0 eq)
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Methanol (reagent grade, anhydrous)
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Sulfuric acid (concentrated, 98%)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-3-bromo-2-methylbenzoic acid (e.g., 2.30 g, 10 mmol).
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Reagent Addition: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise. The addition is exothermic and should be done slowly.
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Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (100 mL). Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 6-amino-3-bromo-2-methylbenzoate.
Characterization and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence. The data presented here are predicted values based on the chemical structure and analysis of similar compounds.[7]
Characterization Workflow Diagram
Caption: Standard analytical workflow for structural elucidation.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.5-7.0 (2H, aromatic protons), ~4.5 (2H, broad singlet, -NH₂), 3.85 (3H, singlet, -OCH₃), 2.30 (3H, singlet, Ar-CH₃). The exact shifts and coupling patterns of the aromatic protons will depend on the solvent. |
| ¹³C NMR | δ (ppm): ~168 (C=O, ester), ~145-115 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃). |
| IR Spectroscopy | ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C aromatic ring stretch), ~1250 (C-O stretch), ~600 (C-Br stretch). |
| Mass Spec. (EI) | m/z: Molecular ion peaks at ~243 and ~245 with an approximate 1:1 ratio, characteristic of a monobrominated compound. |
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Pictograms: GHS07 (Exclamation Mark).
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Storage: Store at 4°C, protected from light.
Applications and Future Outlook
Methyl 6-amino-3-bromo-2-methylbenzoate is a high-value intermediate for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups:
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Amine Group: Can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles.
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Bromine Atom: Serves as a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or vinyl substituents.
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Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide, providing another point for diversification.
Given the established importance of PABA derivatives in drug discovery, this compound is a prime candidate for building libraries of novel small molecules.[4][8] Its structural features could be leveraged to synthesize analogs of known bioactive compounds or to explore new chemical space in the search for potent and selective therapeutic agents. Further research into its applications could focus on its incorporation into scaffolds targeting kinases, proteases, or other enzyme classes relevant to human disease.
References
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Al-Ostoot, F.H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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National Center for Biotechnology Information (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. [Link]
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Al-Ostoot, F.H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF). ResearchGate. [Link]
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Koziol, N., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5030. [Link]
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Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892. [Link]
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Chemspace. Methyl 3-amino-6-bromo-2-methylbenzoate. Chemspace. [Link]
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National Center for Biotechnology Information. 6-Amino-3-bromo-2-methylbenzoic acid. PubChem. [Link]
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Matrix Fine Chemicals. 6-AMINO-2-BROMO-3-METHYLBENZOIC ACID | CAS 147149-85-7. Matrix Fine Chemicals. [Link]
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Robison, M. M., & Robison, B. L. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 94. [Link]
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Wikipedia. Benzoic acid. Wikipedia. [Link]
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